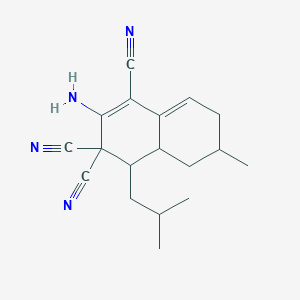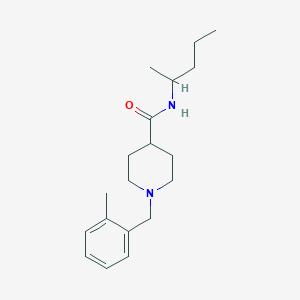![molecular formula C18H19N3O2 B6060583 N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response. It is involved in the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. The activation of the NLRP3 inflammasome has been implicated in a variety of inflammatory and autoimmune diseases, including gout, type 2 diabetes, and Alzheimer's disease.
作用机制
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. Specifically, this compound binds to the NACHT domain of the NLRP3 protein, which is responsible for the assembly of the inflammasome complex. By binding to this domain, this compound prevents the recruitment of ASC (apoptosis-associated speck-like protein containing a CARD) and the subsequent activation of caspase-1.
Biochemical and Physiological Effects:
The inhibition of the NLRP3 inflammasome by this compound has a number of biochemical and physiological effects. One of the most important is the reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. This reduction in cytokine production can lead to a decrease in inflammation and tissue damage in a variety of diseases. In addition, the inhibition of the NLRP3 inflammasome by this compound has been shown to improve insulin sensitivity in animal models of type 2 diabetes.
实验室实验的优点和局限性
One advantage of using N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. Unlike other inflammasome inhibitors, such as caspase-1 inhibitors, this compound does not affect the activation of other inflammasome complexes. This specificity allows researchers to study the role of the NLRP3 inflammasome in disease without interfering with other pathways. One limitation of using this compound is its relatively low solubility in water. This can make it difficult to use in certain experimental systems, such as cell culture.
未来方向
There are a number of future directions for research on N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide and the NLRP3 inflammasome. One area of interest is the role of the NLRP3 inflammasome in cancer. Recent studies have suggested that the NLRP3 inflammasome may play a role in the development and progression of certain types of cancer, such as colorectal cancer and breast cancer. Another area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. While this compound is highly specific for the NLRP3 inflammasome, it is not the most potent inhibitor available. Finally, there is interest in developing methods for delivering NLRP3 inflammasome inhibitors, such as this compound, to specific tissues or cells in the body. This could allow for more targeted treatment of diseases associated with NLRP3 inflammasome activation.
合成方法
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide was first synthesized in 2015 by a team of researchers led by Dr. Rebecca Coll at the University of Queensland in Australia. The synthesis involves a series of chemical reactions, starting with the reaction of 2-methyl-3-nitrobenzoic acid with aniline to form 2-methyl-3-nitroaniline. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting aniline is then reacted with cyclopropanecarbonyl chloride to form the cyclopropane ring. Finally, the anilinocarbonyl group is added to the nitrogen of the cyclopropane ring using N,N'-carbonyldiimidazole as a coupling agent.
科学研究应用
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide has been extensively studied in vitro and in vivo for its ability to inhibit the NLRP3 inflammasome. In vitro studies have shown that this compound can effectively block the activation of the NLRP3 inflammasome by a variety of stimuli, including ATP, nigericin, and silica crystals. In vivo studies have demonstrated that this compound can reduce inflammation in a variety of animal models of disease, including gout, type 2 diabetes, and Alzheimer's disease.
属性
IUPAC Name |
N-[2-methyl-3-(phenylcarbamoylamino)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-15(20-17(22)13-10-11-13)8-5-9-16(12)21-18(23)19-14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIYCIGSQWSLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6060522.png)
![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)

![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)

![N-cyclopropyl-3-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6060557.png)
![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)
![5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)

![1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060572.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide](/img/structure/B6060580.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6060588.png)
![ethyl 4-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6060593.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060597.png)